molecular formula C33H29FN4O5 B2566309 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 441048-26-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

Cat. No.: B2566309
CAS No.: 441048-26-6
M. Wt: 580.616
InChI Key: SOJJHCFALAGPTG-UHFFFAOYSA-N
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Description

| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a potent, ATP-competitive, and highly selective small-molecule inhibitor of Focal Adhesion Kinase (FAK, also known as PTK2) and Proline-Rich Tyrosine Kinase 2 (Pyk2, also known as PTK2B) [https://pubmed.ncbi.nlm.nih.gov/33493441/]. This compound demonstrates exceptional selectivity for FAK over other kinases, making it a valuable chemical probe for dissecting the non-kinase scaffolding functions of FAK in biological processes [https://www.nature.com/articles/s41467-021-21087-6]. Its primary research application is in oncology, particularly for investigating FAK signaling in tumor progression, metastasis, and the tumor microenvironment. Researchers utilize this inhibitor to study mechanisms of cell adhesion, migration, proliferation, and survival, as FAK is a key regulator of these pathways downstream of integrin and growth factor receptors. The compound's scaffold is designed to potently inhibit kinase activity while allowing for the study of FAK's role as a scaffold independent of its catalytic function. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorobenzoyl)amino]-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29FN4O5/c34-24-7-4-21(5-8-24)32(40)36-26-15-22(33(41)35-25-9-11-29-30(16-25)43-13-12-42-29)6-10-28(26)37-17-20-14-23(19-37)27-2-1-3-31(39)38(27)18-20/h1-11,15-16,20,23H,12-14,17-19H2,(H,35,41)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJJHCFALAGPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)N4CC5CC(C4)C6=CC=CC(=O)N6C5)NC(=O)C7=CC=C(C=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity through various studies and findings.

Synthesis and Structure

The synthesis of this compound involves several steps:

  • Starting Material : N-(2,3-dihydrobenzo[1,4]dioxin-6-amine).
  • Reagents : 4-Fluorobenzenesulfonyl chloride and other amine derivatives.
  • Conditions : Reactions typically occur in an alkaline medium with solvents like DMF (N,N-Dimethylformamide) and the use of bases such as lithium hydride.

The structural complexity of the compound includes multiple functional groups that contribute to its biological activity.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds similar to this compound:

  • PARP1 Inhibition : The compound exhibits significant inhibition against the PARP1 enzyme. For instance:
    • Compound 4 (related structure) showed an IC50 of 5.8 μM in PARP1 assays .
    • Structural modifications led to the identification of even more potent inhibitors with IC50 values as low as 0.082 μM .

Anticancer Activity

The anticancer properties of compounds derived from similar scaffolds have been evaluated using various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
DoxorubicinMCF-7Control
N-(2,3-dihydrobenzo[b][1,4]dioxin) derivativesMCF-7Significant activity observed

These studies indicate that modifications to the benzamide structure can enhance cytotoxicity against cancer cells.

Other Biological Activities

Compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin) have also been screened for their potential as anti-diabetic agents by evaluating their inhibition against α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

  • Study on PARP Inhibitors : A detailed investigation into the structure-activity relationship (SAR) of benzodioxine derivatives revealed that specific substitutions could significantly enhance PARP inhibitory activity .
  • Anticancer Efficacy : In vitro testing on MCF-7 cell lines demonstrated that certain derivatives exhibited promising anticancer properties compared to established chemotherapeutics like Doxorubicin .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide typically involves multi-step reactions. Initial steps may include the formation of key intermediates such as N-(2,3-dihydrobenzo[b][1,4]dioxin-6-amine), which can be synthesized from commercially available precursors through reactions involving various reagents like sulfonyl chlorides and amines .

The compound's structure features multiple functional groups that contribute to its biological activity. The presence of the fluorobenzamide moiety and the methanopyrido diazocin structure suggests potential interactions with biological targets such as enzymes or receptors.

Enzyme Inhibition

Research indicates that derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) exhibit significant enzyme inhibition properties. For example:

  • Acetylcholinesterase Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's disease. Studies show that certain derivatives can effectively inhibit AChE activity .
  • Indoleamine 2,3-Dioxygenase (IDO) Modulation : The compound has been investigated for its potential to modulate IDO activity. IDO is involved in immune regulation and cancer progression; thus, inhibitors can enhance anti-tumor immunity .

Anticancer Properties

The complex structure of this compound suggests it may possess anticancer properties. Preliminary studies indicate that it could enhance the efficacy of existing chemotherapy agents by overcoming tumor-specific immunosuppression . This is particularly relevant in developing combination therapies for cancer treatment.

Therapeutic Implications

The therapeutic implications of this compound extend into various domains:

  • Neurodegenerative Diseases : Due to its AChE inhibitory activity, this compound may be beneficial in treating Alzheimer's disease and other cognitive disorders.
  • Cancer Therapy : Its role in modulating IDO activity positions it as a candidate for use alongside immunotherapies and traditional chemotherapeutics in cancer treatment protocols.

Case Studies and Research Findings

Several studies have been conducted focusing on the synthesis and biological evaluation of compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin). For instance:

StudyFocusFindings
Synthesis of benzodioxane derivativesIdentified enzyme inhibitory potential against AChE.
Screening of sulfonamide derivativesDemonstrated significant activity against glucosidases relevant for diabetes management.
IDO modulation studiesFound potential for enhancing anti-cancer treatments through IDO inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from 1,3,4-Oxadiazole Series

describes compounds with a 1,3,4-oxadiazole scaffold linked to a 2,3-dihydrobenzo[b][1,4]dioxin group, such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21) . These compounds share the dihydrobenzo[b][1,4]dioxin motif but differ in substituents (e.g., thiomethoxy, trifluoromethyl, bromo).

Key Comparisons:

Compound ID Substituent (R) Molecular Weight Purity (%) Biological Activity (IC₅₀)
Target 4-fluorobenzamido + methanopyridodiazocine ~650* N/A** Not reported
18 3-(thiomethoxy) 453.5 99.0 Adenylyl cyclase inhibition
21 4-bromo 486.3 95.0 Adenylyl cyclase inhibition

Estimated based on structural formula.

Anti-inflammatory Dihydrobenzo[b][1,4]dioxin Derivatives

reports compound 7: (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide. While this compound shares the dihydrobenzo[b][1,4]dioxin core, its substituents include phenolic and acrylamide groups, enabling anti-neuroinflammatory activity (IC₅₀: 10–20 µM in BV-2 cells). In contrast, the target compound’s 4-fluorobenzamido and methanopyridodiazocine groups likely direct its activity toward distinct targets, such as kinases or GPCRs .

Physicochemical and Electronic Properties

and highlight the importance of molecular descriptors (e.g., van der Waals volume, electronic parameters) in predicting bioactivity. For example:

  • The methanopyridodiazocine ring introduces rigidity and planar geometry, which may improve π-π stacking interactions in enzyme binding pockets.

In contrast, oxadiazole derivatives () exhibit greater conformational flexibility, which could reduce target specificity .

Mechanistic Insights from Structure-Activity Relationships (SAR)

  • Hydrogen Bonding: The methanopyridodiazocine group in the target compound contains multiple hydrogen-bond acceptors (e.g., carbonyl, tertiary amine), enhancing interactions with polar residues in enzymes or receptors. This contrasts with simpler oxadiazoles, which lack such diversity .
  • Bioisosteric Replacements: Replacing the methanopyridodiazocine group with a 1,3,4-oxadiazole (as in ) reduces molecular weight (~200 Da difference) but may compromise potency due to loss of hydrogen-bonding capacity .
  • Fluorine Effects: The 4-fluorobenzamido group in the target compound likely improves pharmacokinetics (e.g., membrane permeability, metabolic resistance) compared to non-fluorinated analogs .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of complex polycyclic benzamide derivatives typically involves multi-step reactions, such as coupling benzoyl chloride intermediates with heterocyclic amines. For example, and highlight the use of cyclic diaryliodonium salts and triazenylpyrazole precursors for constructing fused heterocycles. To optimize yields:
  • Employ Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity) systematically .
  • Use HPLC monitoring to track intermediate stability (e.g., protecting groups in the dihydrobenzo[d]dioxin moiety) .
  • Purify intermediates via column chromatography with gradient elution to isolate stereoisomers .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and fluorobenzamido groups (δ 7.2–7.6 ppm for F-C6H4). Compare with reference data for analogous benzoxazepines .
  • IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending (amide I/II bands at ~1550 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., m/z calculated for C₃₀H₂₅FN₄O₅: 564.18; observed: 564.19 ± 0.02) .
  • Purity : Use HPLC-DAD (>95% area under the curve) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational methods (DFT, docking) predict the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states in heterocycle formation, as demonstrated in and . Optimize geometries at the B3LYP/6-311+G(d,p) level .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinase domains). Validate with MD simulations (NAMD) to assess stability .
  • NBO Analysis : Investigate charge distribution in the methanopyridodiazepinone moiety to identify electrophilic centers .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

  • Methodological Answer :
  • Single-Crystal XRD : Resolve ambiguities in regiochemistry (e.g., dihydrobenzo[d]dioxin vs. alternative isomers) by comparing experimental unit cell parameters with Cambridge Structural Database entries .
  • Dynamic NMR : Detect hindered rotation in the 4-fluorobenzamido group (e.g., coalescence temperature analysis for atropisomers) .
  • Synchrotron XRD : For poorly diffracting crystals, use high-flux radiation to improve resolution (e.g., 0.8 Å data) .

Q. What strategies minimize side reactions during functionalization of the methanopyridodiazepinone core?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive NH sites (e.g., Boc or Fmoc) during benzamide coupling .
  • Flow Chemistry : Control exothermic reactions (e.g., nitrations) using microreactors to suppress decomposition .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to avoid homo-coupling byproducts .

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